7-({[5-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE
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Overview
Description
The compound 7-({[5-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex heterocyclic molecule. It features a unique structure that includes a thiazole ring fused to a pyrimidine ring, along with a triazole and thiophene moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-({[5-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazide under acidic conditions to form the triazole ring.
Synthesis of the Thiazole Ring: The thiazole ring is synthesized by the reaction of α-haloketones with thiourea.
Coupling Reactions: The triazole and thiazole intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Final Cyclization: The final step involves the cyclization of the coupled intermediate to form the fused thiazolo[3,2-a]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with potentially different biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of particular interest.
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It is also explored for its potential use in agricultural chemicals.
Mechanism of Action
The mechanism of action of 7-({[5-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets. These targets include enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling pathways. The compound can inhibit these targets, leading to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as thiazole and benzothiazole share structural similarities and exhibit similar biological activities.
Triazole Derivatives: Compounds like 1,2,4-triazole and its derivatives are known for their antimicrobial and antifungal properties.
Thiophene Derivatives: Thiophene and its derivatives are widely studied for their electronic properties and biological activities.
Uniqueness
The uniqueness of 7-({[5-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE lies in its fused ring system, which combines the properties of thiazole, triazole, and thiophene
Properties
IUPAC Name |
7-[[5-(4,5-dimethylthiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS3/c1-9-10(2)24-8-12(9)14-18-19-16(20(14)3)25-7-11-6-13(22)21-4-5-23-15(21)17-11/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANOZHFXDMKZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C2=NN=C(N2C)SCC3=CC(=O)N4C=CSC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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